molecular formula C10H11N B6154810 2-(2-methylbut-3-yn-2-yl)pyridine CAS No. 2228561-33-7

2-(2-methylbut-3-yn-2-yl)pyridine

Cat. No.: B6154810
CAS No.: 2228561-33-7
M. Wt: 145.20 g/mol
InChI Key: IORICXGDTVBUHE-UHFFFAOYSA-N
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Description

2-(2-methylbut-3-yn-2-yl)pyridine is an organic compound with the molecular formula C10H11N It is a derivative of pyridine, featuring a 2-methylbut-3-yn-2-yl group attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylbut-3-yn-2-yl)pyridine typically involves the Sonogashira-Hagihara cross-coupling reaction. This reaction is a method to prepare substituted alkynes by copper-palladium catalysis. The process involves the coupling of (hetero)aromatic bromides with 2-methylbut-3-yn-2-ol under mild conditions, using catalytic amounts of Cu(I) salts to avoid explosive copper acetylides .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira-Hagihara cross-coupling reaction. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylbut-3-yn-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2-(2-methylbut-3-yn-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.

    Biology: This compound can serve as a ligand in coordination chemistry, forming complexes with metals that have potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(2-methylbut-3-yn-2-yl)pyridine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity and properties. The molecular targets and pathways involved vary based on the metal and the specific complex formed.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylbut-3-yn-2-yl)benzene
  • 2-(2-methylbut-3-yn-2-yl)thiophene
  • 2-(2-methylbut-3-yn-2-yl)pyrrole

Uniqueness

2-(2-methylbut-3-yn-2-yl)pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to benzene, thiophene, and pyrrole derivatives. This uniqueness makes it valuable in applications where specific electronic interactions are required, such as in coordination chemistry and catalysis.

Properties

CAS No.

2228561-33-7

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

2-(2-methylbut-3-yn-2-yl)pyridine

InChI

InChI=1S/C10H11N/c1-4-10(2,3)9-7-5-6-8-11-9/h1,5-8H,2-3H3

InChI Key

IORICXGDTVBUHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)C1=CC=CC=N1

Purity

95

Origin of Product

United States

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